molecular formula C15H12Cl2N2O B2957749 N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea CAS No. 1164539-94-9

N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea

Cat. No.: B2957749
CAS No.: 1164539-94-9
M. Wt: 307.17
InChI Key: HCWQXJKTXSILOH-GIJQJNRQSA-N
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Description

N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea is an organic compound characterized by the presence of two chlorinated aromatic rings connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea typically involves the reaction of 4-chlorobenzylamine with 4-chlorostyryl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Urea derivatives with oxidized aromatic rings.

    Reduction: Amine derivatives with reduced urea linkage.

    Substitution: Aromatic rings with additional nitro or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may bind to enzyme active sites or receptor binding domains, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(4-methylstyryl)urea: Similar structure but with a methyl group instead of a chlorine atom on the styryl ring.

    N-(4-bromobenzyl)-N’-(4-chlorostyryl)urea: Similar structure but with a bromine atom instead of a chlorine atom on the benzyl ring.

Uniqueness

N-(4-chlorobenzyl)-N’-(4-chlorostyryl)urea is unique due to the presence of two chlorinated aromatic rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-14-5-1-12(2-6-14)9-10-19-16(21)20-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H2,19,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKPPGDPPZEFAG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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